![molecular formula C8H15NO2 B2650749 6,10-Dioxaspiro[4.5]decan-8-amine CAS No. 1519815-95-2](/img/structure/B2650749.png)

6,10-Dioxaspiro[4.5]decan-8-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

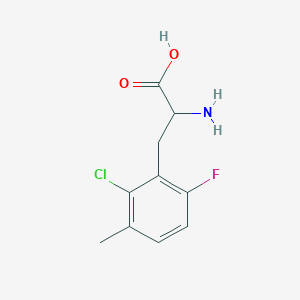

6,10-Dioxaspiro[4.5]decan-8-amine is a chemical compound with the molecular formula C8H15NO2 .

Synthesis Analysis

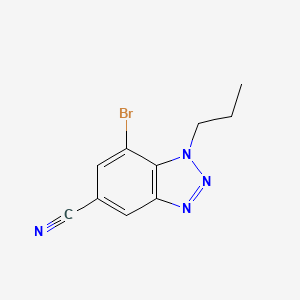

The synthesis of 6,10-Dioxaspiro[4.5]decan-8-amine and related compounds has been reported in several studies . For instance, a new intermediate was attained by reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol .Molecular Structure Analysis

The molecular structure of 6,10-Dioxaspiro[4.5]decan-8-amine has been determined by single-crystal X-ray diffraction . The compound includes one (C5H13N2)+ cation and one (C17H17O8)− anion, indicating it is a salt .Physical And Chemical Properties Analysis

6,10-Dioxaspiro[4.5]decan-8-amine has a molecular weight of 157.21 . It is a liquid at room temperature .科学的研究の応用

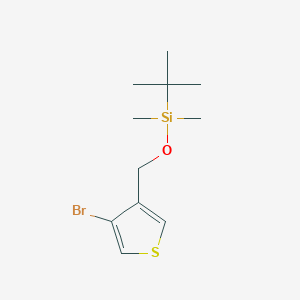

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, including derivatives of 6,10-Dioxaspiro[4.5]decan-8-amine, are vital in the synthesis of various organic chemicals. The synthesis of these compounds involves selective processes and optimization of reaction conditions to enhance yield and reduce reaction time. For example, 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, is synthesized using acidic solutions and characterized through methods like IR and 1HNMR. The selection of appropriate catalysts, like acetic acid, is crucial to the success of these reactions (Zhang Feng-bao, 2006).

Removal of Carcinogenic Compounds

Certain derivatives of 6,10-Dioxaspiro[4.5]decan-8-amine, like those used in calix[4]arene-based polymers, have shown significant efficiency in removing water-soluble carcinogenic compounds. These derivatives form strong hydrogen bonds and electrostatic interactions, leading to high removal rates of these hazardous compounds (E. Akceylan et al., 2009).

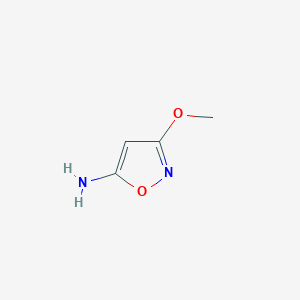

Applications in Antimycobacterial Agents

Derivatives of 6,10-Dioxaspiro[4.5]decan-8-amine have been utilized in the synthesis of potential antimycobacterial agents. The compounds exhibit significant inhibitory effects, indicating their potential in therapeutic applications. These findings highlight the versatility of the 6,10-Dioxaspiro[4.5]decan-8-amine framework in medicinal chemistry and drug development (T. Srivastava et al., 2005).

Safety and Hazards

特性

IUPAC Name |

6,10-dioxaspiro[4.5]decan-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7-5-10-8(11-6-7)3-1-2-4-8/h7H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBPRTQEGRAMTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(CO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine](/img/structure/B2650676.png)

![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)

![5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2650680.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2650681.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one](/img/structure/B2650683.png)

![Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2650687.png)